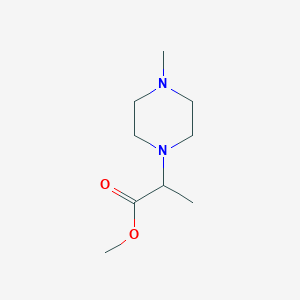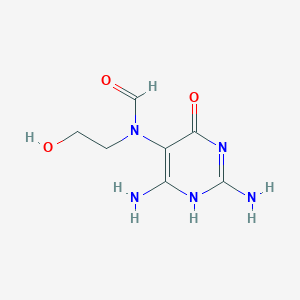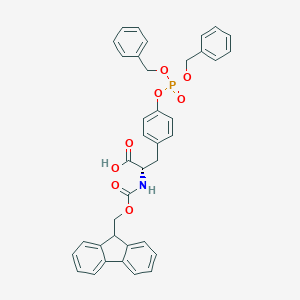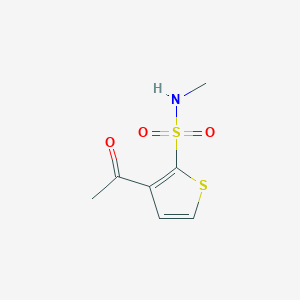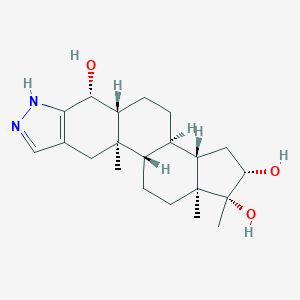
2-Hydrazinopyridine
Overview
Description
2-Hydrazinopyridine is an organic compound with the molecular formula C5H7N3. It is a derivative of pyridine, where a hydrazine group (-NH-NH2) is attached to the second position of the pyridine ring. This compound is known for its reactivity and is used in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydrazinopyridine can be synthesized through several methods, with two primary routes being the substitution of halogens by a hydrazino group and the reduction of corresponding diazonium salts .
-
Nucleophilic Substitution of Halogen Atoms: : This method involves the reaction of halopyridines with hydrazine hydrate. The reaction is typically carried out in solvents such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran, dimethylformamide, or methylene chloride, at temperatures ranging from 0 to 150°C. The specific temperature conditions depend on the structure of the initial halogen-substituted pyridine .
-
Reduction of Diazonium Salts: : This method involves the reduction of diazonium salts derived from pyridine. The reduction is usually performed using reducing agents like sodium sulfite or stannous chloride .
Industrial Production Methods
Industrial production of this compound typically follows the nucleophilic substitution route due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
2-Hydrazinopyridine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
-
Oxidation: : this compound can be oxidized to form pyridine derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate .
-
Reduction: : The compound can be reduced to form hydrazine derivatives. Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used .
-
Substitution: : this compound can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other functional groups. Common reagents include alkyl halides and acyl chlorides .
Scientific Research Applications
2-Hydrazinopyridine has a wide range of applications in scientific research, including:
-
Chemistry: : It is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis .
-
Biology: : The compound is used in the study of enzyme mechanisms, particularly as an inhibitor of copper amine oxidases .
-
Medicine: : this compound derivatives have shown potential as therapeutic agents, including anti-inflammatory and anti-cancer properties .
-
Industry: : It is used in the production of dyes, herbicides, and plant growth regulators .
Mechanism of Action
2-Hydrazinopyridine exerts its effects primarily through its interaction with enzymes. It acts as an irreversible inhibitor of copper amine oxidases by reacting directly at the C5 position of the TPQ cofactor, forming a stable adduct . This interaction disrupts the enzyme’s activity, making it a valuable tool in studying enzyme mechanisms and potential therapeutic applications.
Comparison with Similar Compounds
2-Hydrazinopyridine can be compared with other hydrazinopyridine derivatives, such as 4-Hydrazinopyridine and 3-Hydrazinopyridine. These compounds share similar reactivity due to the presence of the hydrazine group but differ in their positional isomerism, which affects their chemical behavior and applications .
4-Hydrazinopyridine: Similar to this compound but with the hydrazine group at the fourth position.
3-Hydrazinopyridine:
This compound is unique due to its specific position of the hydrazine group, which influences its reactivity and suitability for various applications.
Properties
IUPAC Name |
pyridin-2-ylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c6-8-5-3-1-2-4-7-5/h1-4H,6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWELCUKYUCBVKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063651 | |
| Record name | 2-Hydrazinopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4930-98-7 | |
| Record name | 2-Hydrazinopyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4930-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydrazinopyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004930987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydrazinopyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76877 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 2-hydrazinyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hydrazinopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydrazinopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.242 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HYDRAZINOPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2NH3RN7C3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-hydrazinopyridine?
A1: this compound has a molecular formula of C5H7N3 and a molecular weight of 109.13 g/mol.
Q2: Are there any characteristic spectroscopic data available for this compound?
A2: Yes, researchers frequently utilize techniques like UV-Visible, FT-IR, 1H NMR, and 13C NMR spectroscopy to characterize this compound and its derivatives. [, , , , ]
Q3: How does this compound interact with copper amine oxidases (CAOs)?
A3: this compound acts as an irreversible inhibitor of CAOs. It binds covalently to the C5 position of the 2,4,5-trihydroxyphenylalanine quinone (TPQ) cofactor, forming a stable adduct. This interaction mimics the substrate Schiff base intermediate formed during the enzyme's catalytic cycle. [, , ]
Q4: What is the significance of Asp383 in the interaction between this compound and Escherichia coli amine oxidase (ECAO)?
A4: Asp383 is crucial for this compound binding and ECAO activity. It acts as the catalytic base, abstracting a proton during the reaction with substrates. this compound's nitrogen atom at this position prevents proton abstraction, leading to irreversible inhibition. [, ]
Q5: How does the Y369F mutation in ECAO affect its interaction with this compound?
A5: The Y369F mutation in ECAO, replacing tyrosine with phenylalanine, alters the enzyme's reactivity with this compound. It leads to more efficient formation of a specific adduct (λmax = 525 nm), potentially due to increased TPQ adduct mobility within the active site. []
Q6: Can this compound be used in the synthesis of other compounds?
A6: Yes, this compound is a valuable reagent in synthesizing various heterocyclic compounds. It reacts with allenic and acetylenic nitriles to produce 5-amino-3-alkyl-1-(2-pyridyl)pyrazoles. [] It can also react with α-keto acids in a potassium iodide-catalyzed oxidative cyclization to produce 1,2,4-triazolo[4,3-a]pyridines. []
Q7: Can you provide an example of a one-pot synthesis using this compound?
A7: One example is the KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines to efficiently synthesize substituted 1,2,4-triazolo[4,3-a]pyridines. [] Another example is the electrochemically induced desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates to yield a variety of 3-amino-[1,2,4]-triazolopyridines and related heterocycles. []
Q8: Have computational methods been applied to study this compound and its derivatives?
A8: Yes, computational tools like DFT calculations are used to study the electronic structure, geometry, and properties of this compound complexes. These methods assist in understanding spectroscopic data and predicting reactivity. [, , ]
Q9: How do structural modifications of this compound affect its biological activity?
A9: Modifications to the pyridine ring or the hydrazine moiety can significantly impact this compound's biological activity. For example, substituting the hydrazine nitrogen with alkyl or aryl groups can influence its binding affinity towards enzymes like CAOs. [, ]
Q10: Are there any studies on formulating this compound derivatives for improved stability or delivery?
A10: Research has explored conjugating this compound derivatives to drug delivery systems like nanoparticles or incorporating them into biocompatible polymers to enhance their stability and delivery to specific targets. []
A10: Information about SHE regulations, toxicology, and safety is not explicitly discussed in the provided research excerpts.
Q11: Have any in vivo studies been conducted using this compound or its derivatives?
A11: Yes, researchers have investigated the biological activity of this compound derivatives in animal models. For instance, a cobalt(II) diacetyl monoxime-2-hydrazinopyridine complex demonstrated promising antitumor activity against murine Ehrlich ascites carcinoma in vivo. []
Q12: What about the in vivo efficacy of estradiol conjugated with a this compound derivative?
A12: Studies have shown that a 17α-estradiol derivative conjugated with a this compound derivative exhibited high binding affinity for the estrogen receptor when complexed with rhenium. This finding suggests its potential as a model for developing diagnostic imaging agents for breast tumors. []
Q13: Has this compound been investigated for antimicrobial applications?
A13: Yes, researchers have synthesized and evaluated novel benzimidazole, benzoxazole, and benzothiazole derivatives containing a this compound-derived pyrazole moiety for antimicrobial activity. []
A13: Information on PK/PD, in vitro efficacy beyond antimicrobial studies, and resistance mechanisms is not explicitly discussed in the provided research excerpts.
Q14: Are there any specific drug delivery strategies being explored for this compound-based compounds?
A14: While not extensively discussed in the provided abstracts, one study highlights the potential use of cellulose nanocrystals functionalized with this compound-containing polymers for targeted radiotherapeutic applications in cancer treatment. []
A14: Information on other drug delivery approaches and biomarkers associated with this compound is not explicitly discussed in the provided research excerpts.
Q15: What analytical techniques are commonly used to characterize and quantify this compound and its derivatives?
A15: Various techniques, including HPLC, IR spectroscopy, NMR spectroscopy, FAB mass spectrometry, and elemental analysis, are frequently employed to characterize and quantify this compound and its derivatives. [, , ]
A15: Specific details about analytical method validation, quality control, and assurance for this compound are not explicitly provided in the research excerpts.
A15: The provided research excerpts do not contain specific information regarding the environmental impact, dissolution, or solubility of this compound.
A15: Information regarding immunogenicity, drug-transporter and drug-metabolizing enzyme interactions, and biocompatibility of this compound is not available in the provided research excerpts.
A15: The provided research excerpts do not offer insights into alternatives, recycling, waste management practices, or research infrastructure related to this compound.
Q16: What is the historical context of this compound in analytical chemistry?
A16: this compound and its sulfonated derivatives have a history of use as colorimetric reagents in analytical chemistry, particularly for the complexometric titration of copper. []
Q17: Are there any notable examples of cross-disciplinary applications involving this compound?
A17: Research utilizing this compound spans multiple disciplines. For instance, in material science, it has been employed in developing fluorescent probes for detecting cadmium ions. [] In medicinal chemistry, this compound derivatives have been explored for their antitumor and antimicrobial properties. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


